N-[[2-(4-methylphenyl)-1,3-dioxo-7,7a-dihydro-3aH-octahydro-1H-4,7-epoxyisoindol-4-yl]methyl]-4-phenyl-1-piperazinecarbothioamide
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Overview
Description
N-[[2-(4-methylphenyl)-1,3-dioxo-7,7a-dihydro-3aH-octahydro-1H-4,7-epoxyisoindol-4-yl]methyl]-4-phenyl-1-piperazinecarbothioamide is an organonitrogen compound and an organooxygen compound. It derives from a delta-amino acid.
Scientific Research Applications
Antidepressant and Antianxiety Activities
Research on compounds structurally related to N-[[2-(4-methylphenyl)-1,3-dioxo-7,7a-dihydro-3aH-octahydro-1H-4,7-epoxyisoindol-4-yl]methyl]-4-phenyl-1-piperazinecarbothioamide shows promising antidepressant and antianxiety properties. A study by Kumar et al. (2017) explored a novel series of compounds including 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, finding significant antidepressant and antianxiety activities in animal models (Kumar et al., 2017).
Antimicrobial Activities
Another relevant area of research is the antimicrobial properties of related compounds. Bektaş et al. (2007) synthesized novel derivatives such as 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one, showing good to moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007).
Anticancer Activity
Compounds with a similar structure have been studied for their potential anticancer activities. Boddu et al. (2018) synthesized a series of N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo [d] imidazol-1-yl) acetamides, exhibiting significant in vitro anticancer activity against various human cancer cell lines (Boddu et al., 2018).
Anticonvulsant and Analgesic Activities
Research also extends to the anticonvulsant and analgesic properties of structurally similar compounds. Obniska et al. (2015) found that new 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides displayed significant anticonvulsant activity in animal models, along with notable analgesic properties (Obniska et al., 2015).
Antiaggregating Activities
Additionally, Ranise et al. (1991) synthesized N-acyl-N-phenyl-1-pyrrolidinecarbothioamides, which showed platelet antiaggregating activity in vitro, superior or comparable to that of acetylsalicylic acid (Ranise et al., 1991).
properties
Product Name |
N-[[2-(4-methylphenyl)-1,3-dioxo-7,7a-dihydro-3aH-octahydro-1H-4,7-epoxyisoindol-4-yl]methyl]-4-phenyl-1-piperazinecarbothioamide |
---|---|
Molecular Formula |
C27H28N4O3S |
Molecular Weight |
488.6 g/mol |
IUPAC Name |
N-[[2-(4-methylphenyl)-1,3-dioxo-7,7a-dihydro-3aH-4,7-epoxyisoindol-4-yl]methyl]-4-phenylpiperazine-1-carbothioamide |
InChI |
InChI=1S/C27H28N4O3S/c1-18-7-9-20(10-8-18)31-24(32)22-21-11-12-27(34-21,23(22)25(31)33)17-28-26(35)30-15-13-29(14-16-30)19-5-3-2-4-6-19/h2-12,21-23H,13-17H2,1H3,(H,28,35) |
InChI Key |
ZJKFYWVWCGMLAO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3C4C=CC(C3C2=O)(O4)CNC(=S)N5CCN(CC5)C6=CC=CC=C6 |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3C4C=CC(C3C2=O)(O4)CNC(=S)N5CCN(CC5)C6=CC=CC=C6 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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